molecular formula C13H16FNO2 B7637870 N-cyclopentyl-2-fluoro-4-methoxybenzamide

N-cyclopentyl-2-fluoro-4-methoxybenzamide

Cat. No. B7637870
M. Wt: 237.27 g/mol
InChI Key: DQPKVWSVUGIYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-fluoro-4-methoxybenzamide (abbreviated as CFMB) is a chemical compound that has been extensively studied in scientific research. It is a potent ligand that binds to the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. The CB2 receptor has been shown to play a crucial role in modulating immune responses, making CFMB a promising candidate for developing novel therapies for immune-related disorders.

Mechanism of Action

N-cyclopentyl-2-fluoro-4-methoxybenzamide exerts its effects by binding to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to modulate immune responses, leading to anti-inflammatory and immunomodulatory effects. This compound has also been shown to inhibit the activity of enzymes involved in the breakdown of endocannabinoids, which are naturally occurring compounds that activate the CB2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and propagation of immune responses. This compound has also been shown to reduce the activation of immune cells, such as T cells and macrophages, which play a crucial role in the pathogenesis of immune-related disorders.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-2-fluoro-4-methoxybenzamide has several advantages for lab experiments. It is a potent and selective ligand for the CB2 receptor, making it a useful tool for studying the role of the CB2 receptor in immune-related disorders. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of this compound is its limited solubility in aqueous solutions, which can make it challenging to administer in in vivo experiments. This compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Future Directions

There are several future directions for research on N-cyclopentyl-2-fluoro-4-methoxybenzamide. One area of interest is the development of novel therapies for immune-related disorders using this compound as a lead compound. Another area of interest is the investigation of the potential role of this compound in modulating the gut microbiome, which has been shown to play a crucial role in immune function.
Other future directions include the development of novel synthetic methods for this compound and the investigation of its potential as a diagnostic tool for immune-related disorders. Overall, this compound has significant potential for advancing our understanding of immune-related disorders and developing novel therapies for these conditions.

Synthesis Methods

The synthesis of N-cyclopentyl-2-fluoro-4-methoxybenzamide involves several steps, starting with the reaction of 2-fluoro-4-methoxybenzoic acid with cyclopentylmagnesium bromide to obtain the corresponding carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield this compound.

Scientific Research Applications

N-cyclopentyl-2-fluoro-4-methoxybenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has been investigated as a potential treatment for various immune-related disorders, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopentyl-2-fluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-17-10-6-7-11(12(14)8-10)13(16)15-9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPKVWSVUGIYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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